![molecular formula C25H25N3O3 B15131579 [4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate CAS No. 1965309-71-0](/img/structure/B15131579.png)
[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate is a complex organic compound that features a piperazine ring substituted with benzamide and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The benzamide group can be introduced through an acylation reaction using benzoyl chloride in the presence of a base such as triethylamine. The final step involves the esterification of the phenyl group with acetic anhydride under acidic conditions to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzamide group, converting it to a benzylamine derivative.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Benzylamine derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of [4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to bind to serotonin and dopamine receptors, modulating their activity. This interaction can influence various signaling pathways, leading to potential therapeutic effects in neurological conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(4-phenylpiperidin-1-yl)benzenesulfonylamino] acetic acid
- Piperacillin
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
Uniqueness
[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct pharmacological properties. Unlike other piperazine derivatives, it combines the structural features of benzamide and phenyl acetate, potentially offering a broader range of biological activities and therapeutic applications.
Propriétés
Numéro CAS |
1965309-71-0 |
|---|---|
Formule moléculaire |
C25H25N3O3 |
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate |
InChI |
InChI=1S/C25H25N3O3/c1-19(29)31-24-13-11-23(12-14-24)28-17-15-27(16-18-28)22-9-7-21(8-10-22)26-25(30)20-5-3-2-4-6-20/h2-14H,15-18H2,1H3,(H,26,30) |
Clé InChI |
MHOVHVCBZVSYJT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B15131502.png)
![N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate](/img/structure/B15131508.png)
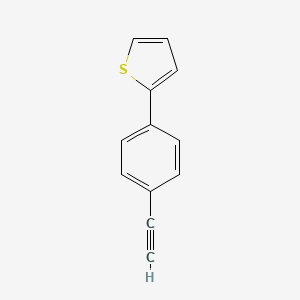
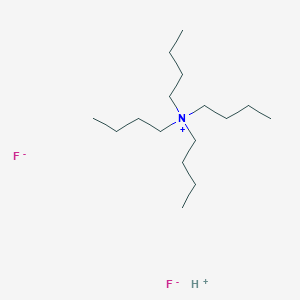
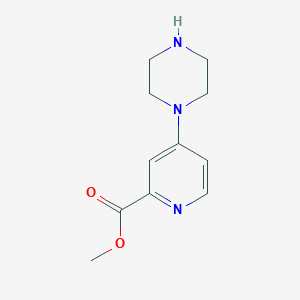

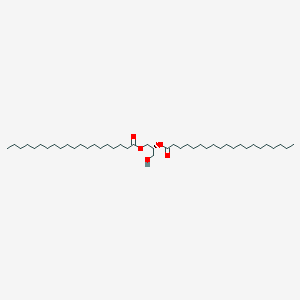


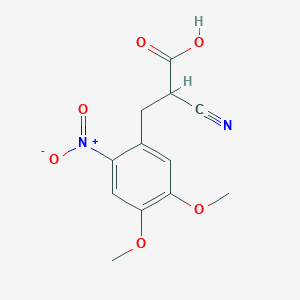
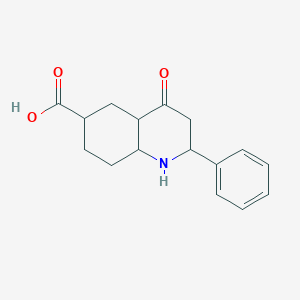
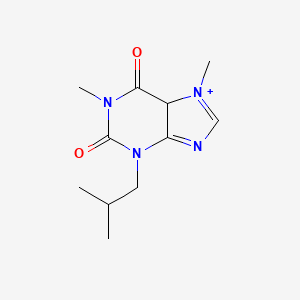
![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B15131607.png)
![(E,4E)-2,3-dichloro-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]but-2-enoic acid](/img/structure/B15131614.png)
